molecular formula C23H27ClFN3O3S B2803929 N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1215469-34-3

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No. B2803929
CAS RN: 1215469-34-3
M. Wt: 480
InChI Key: BBFLKICQUNLSEU-UHFFFAOYSA-N
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Description

The compound “N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(3-morpholinopropyl)benzamide hydrochloride” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazoles have been found to have various biological activities and are part of many pharmacologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy . Chemical shifts in the NMR spectrum can provide information about the structure of the compound .

Scientific Research Applications

Antibacterial Activity

The compound exhibits emergent antibacterial activity, particularly when combined with the cell-penetrating peptide octaarginine. Researchers have synthesized derivatives that combine thiazole and sulfonamide groups, both known for their antibacterial properties. Several of these compounds demonstrate potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Notably, those with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial effects against multiple strains .

COX-1 Inhibition

In a related class of compounds, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides, weak COX-1 inhibitory activity was observed. However, this particular compound’s COX-1 inhibitory potential remains to be explored .

Mode of Action

The drug–peptide complex formed by combining this compound with octaarginine displays distinctive antibacterial behavior. It exhibits faster killing kinetics, creates pores in bacterial cell membranes, and shows negligible hemolytic activity toward human red blood cells. Understanding the precise mode of action of this complex is crucial for its therapeutic applications .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some benzothiazole derivatives have been investigated for their antibacterial activity . They may work by inhibiting specific enzymes or pathways in the bacteria .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it. It’s important to note that while some benzothiazole derivatives have beneficial properties, others can be toxic or harmful .

Future Directions

The future research directions for this compound would likely depend on its observed properties and potential applications. For example, if it shows promising antibacterial activity, future research might focus on optimizing its structure to increase its effectiveness or reduce any side effects .

properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3S.ClH/c1-2-30-19-5-3-6-20-21(19)25-23(31-20)27(12-4-11-26-13-15-29-16-14-26)22(28)17-7-9-18(24)10-8-17;/h3,5-10H,2,4,11-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFLKICQUNLSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(3-morpholinopropyl)benzamide hydrochloride

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